(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the reaction of aldehydes or ketones with thiosemicarbazides to form thiazolidinones.
Cyclization Reactions: These are used to form the thiazolidinone ring structure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Disilane-bridged architectures: Compounds with unique electronic properties.
1-(4-Fluorophenyl)piperazine: Another bioactive compound with potential therapeutic applications.
Uniqueness
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C34H33Cl2N3O2S2 |
---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C34H33Cl2N3O2S2/c1-2-3-4-5-6-10-19-38-33(40)31(43-34(38)42)20-26-22-39(28-11-8-7-9-12-28)37-32(26)24-14-17-29(18-15-24)41-23-25-13-16-27(35)21-30(25)36/h7-9,11-18,20-22H,2-6,10,19,23H2,1H3/b31-20- |
InChI Key |
IUGHNOHGOYCMNU-GTWSWNCMSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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